molecular formula C10H13ClFN B1422286 2-(2-Chloro-4-fluorophenyl)-2-methylpropan-1-amine CAS No. 1004285-25-9

2-(2-Chloro-4-fluorophenyl)-2-methylpropan-1-amine

Cat. No.: B1422286
CAS No.: 1004285-25-9
M. Wt: 201.67 g/mol
InChI Key: MTRMOEZWRFCIAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

A related compound, “4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine”, was synthesized from 2-chloro-4-fluoroacetophenone, thiourea, and bromine in dry ethanol . Another compound, “6-(2-chloro-4-fluorophenyl)-9-phenyl-[1,2,4]triazolo[4,3-a][1,8]naphthyridine derivatives”, was synthesized using Cu(OAc)2 catalyst under microwave irradiation .

Scientific Research Applications

Crystal Structure and Characterization

A study by Gao Yu (2014) focused on the synthesis and characterization of a crystal closely related to 2-(2-Chloro-4-fluorophenyl)-2-methylpropan-1-amine. The crystal's structure was determined using various methods including X-ray single-crystal determination, showing its potential for further structural and chemical analysis.

Antibacterial Activity

Research conducted by Nadine Uwabagira et al. (2018) evaluated the antibacterial activity of a compound similar to this compound. This compound demonstrated effectiveness against certain bacteria, highlighting the potential for related compounds in antibacterial applications.

Neuroprotective Potential

A study by S. Moe et al. (1999) explored a compound related to this compound as a potent NMDA receptor antagonist. This research suggests potential neuroprotective applications, particularly in the treatment of conditions like ischemic stroke.

Synthesis and Electrophilic Amination

Research by S. Bombek et al. (2004) investigated the electrophilic amination of compounds including 4-fluorophenol, which relates to the structure of this compound. This study provides insight into chemical reactions that could be applicable in the synthesis of similar compounds.

Chiral Separation Techniques

Dauh-Rurng Wu et al. (2016) conducted a study on the chiral separation of compounds related to this compound using supercritical fluid chromatography. This research, detailed in Wu et al. (2016), is important for isolating specific enantiomers of similar compounds, which is crucial in pharmaceutical applications.

Central Nervous System Agents

K. Hino et al. (1988) synthesized and evaluated a series of compounds including those with a structure similar to this compound for potential neuroleptic activity. This study, found in Hino et al. (1988), indicates the potential use of these compounds in treating central nervous system disorders.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN/c1-10(2,6-13)8-4-3-7(12)5-9(8)11/h3-5H,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRMOEZWRFCIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Chloro-4-fluorophenyl)-2-methylpropan-1-amine
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2-(2-Chloro-4-fluorophenyl)-2-methylpropan-1-amine
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Reactant of Route 6
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